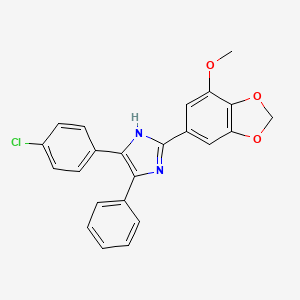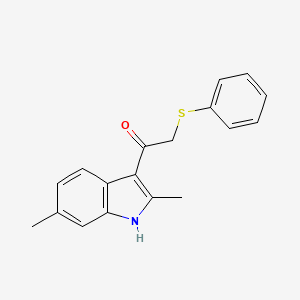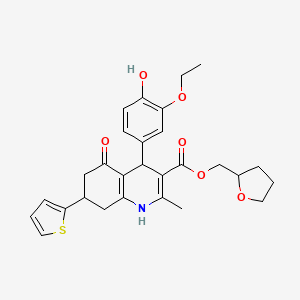![molecular formula C26H26N2O4S B11636615 (4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636615.png)
(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-5-(4-叔丁基苯基)-4-[(4-乙氧基苯基)(羟基)亚甲基]-1-(1,3-噻唑-2-基)吡咯烷-2,3-二酮是一种结构独特的复杂有机化合物,包含吡咯烷-2,3-二酮核心、噻唑环和取代的苯基。
准备方法
合成路线和反应条件
(4E)-5-(4-叔丁基苯基)-4-[(4-乙氧基苯基)(羟基)亚甲基]-1-(1,3-噻唑-2-基)吡咯烷-2,3-二酮的合成通常涉及多步有机反应。一种常见的方案是,在碱的存在下,4-叔丁基苯甲醛与4-乙氧基苯甲醛缩合生成中间体化合物。然后,在特定条件下,将该中间体与噻唑-2-羧酸和吡咯烷-2,3-二酮反应,生成最终产物。反应条件通常包括使用乙醇或甲醇等溶剂,以及对甲苯磺酸等催化剂。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对产率和纯度进行优化,通常涉及连续流动反应器和自动化系统,以确保生产一致性。使用高纯度起始原料和严格的质量控制措施对于实现所需的产物规格至关重要。
化学反应分析
反应类型
(4E)-5-(4-叔丁基苯基)-4-[(4-乙氧基苯基)(羟基)亚甲基]-1-(1,3-噻唑-2-基)吡咯烷-2,3-二酮会发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,生成相应的羧酸或酮。
还原: 使用硼氢化钠或氢化锂铝等还原剂进行还原反应,可以将该化合物转化为醇或胺。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在氢氧化钠等碱的存在下,胺或硫醇等亲核试剂。
主要产物
这些反应生成的 主要产物取决于所用试剂和条件。例如,氧化可以生成羧酸,而还原可以生成醇或胺。
科学研究应用
(4E)-5-(4-叔丁基苯基)-4-[(4-乙氧基苯基)(羟基)亚甲基]-1-(1,3-噻唑-2-基)吡咯烷-2,3-二酮在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其在治疗癌症或神经退行性疾病等疾病方面的治疗潜力。
工业: 用于开发具有特定电子或光学性能的先进材料。
作用机制
(4E)-5-(4-叔丁基苯基)-4-[(4-乙氧基苯基)(羟基)亚甲基]-1-(1,3-噻唑-2-基)吡咯烷-2,3-二酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变其活性并触发下游信号通路。例如,它可能通过与活性位点结合来抑制特定酶的活性,从而阻止底物结合和随后的催化作用。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种结构更简单的化合物,具有类似的酯官能团。
乙酰丙酮: 另一种具有二酮结构的化合物。
二酮烯: 用于合成各种有机化合物的化合物。
独特性
(4E)-5-(4-叔丁基苯基)-4-[(4-乙氧基苯基)(羟基)亚甲基]-1-(1,3-噻唑-2-基)吡咯烷-2,3-二酮的独特之处在于其复杂的结构,这使其具有多样的化学反应性和潜在应用。多个官能团和环的存在为进一步修饰和功能化提供了多功能平台。
属性
分子式 |
C26H26N2O4S |
|---|---|
分子量 |
462.6 g/mol |
IUPAC 名称 |
(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O4S/c1-5-32-19-12-8-17(9-13-19)22(29)20-21(16-6-10-18(11-7-16)26(2,3)4)28(24(31)23(20)30)25-27-14-15-33-25/h6-15,21,29H,5H2,1-4H3/b22-20+ |
InChI 键 |
BRWSFDBRXDKDSK-LSDHQDQOSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)(C)C)/O |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636533.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636535.png)
![1-{[(E)-(4-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11636538.png)
![2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11636540.png)


![3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636566.png)
![methyl 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11636571.png)
![3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B11636577.png)
![2-(2-Hydroxy-1-naphthyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11636585.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636588.png)
![N-(4-methylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636594.png)

![{(2E)-2-[(2E)-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11636603.png)
